Several VEGFR-2 Kinase Inhibitors have been developed and are currently used in cancer treatment. These include drugs like Sorafenib, Regorafenib, Sunitinib, Pazopanib, and others . Research suggests that VEGFR-2 Kinase Inhibitors can have anti-tumor effects by:
VEGFR-2 Kinase Inhibitors are a promising class of drugs for cancer therapy. However, they can also cause side effects like hypertension, fatigue, and diarrhea . Ongoing research is focused on developing more specific VEGFR-2 Kinase Inhibitors with fewer side effects and exploring their potential in combination with other cancer therapies.